molecular formula C15H13N5O4 B1180195 ventricular natriuretic peptide, eel CAS No. 135493-52-6

ventricular natriuretic peptide, eel

Número de catálogo: B1180195
Número CAS: 135493-52-6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ventricular natriuretic peptide, eel, also known as this compound, is a useful research compound. Its molecular formula is C15H13N5O4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Physiological Roles

Eel VNP is a member of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides play critical roles in regulating blood pressure, fluid balance, and cardiovascular function. The distinct structure of eel VNP, characterized by a long C-terminal tail, contributes to its potent biological activities.

  • Natriuretic Effects : Eel VNP exhibits strong natriuretic effects, promoting sodium excretion in the kidneys. Studies have shown that it is significantly more potent than human ANP in eels and exhibits comparable potency in rats . This property makes eel VNP a valuable tool for studying renal physiology and the mechanisms underlying natriuresis.
  • Vasodepressor Activity : Eel VNP demonstrates remarkable vasodepressor activity, effectively lowering blood pressure. In experimental models, it has been shown to induce vasodilation without adversely affecting cardiac output . This characteristic positions eel VNP as a candidate for therapeutic applications in managing hypertension.
  • Regulation of Electrolyte Balance : Research indicates that eel VNP plays a vital role in maintaining electrolyte balance in eels, particularly during transitions between freshwater and seawater environments. It regulates salt absorption and excretion in gills and kidneys, showcasing its importance in osmoregulation .

Therapeutic Potential

The unique properties of eel VNP have led to investigations into its potential therapeutic applications:

  • Cardiovascular Diseases : Given its vasodilatory effects and ability to promote natriuresis, eel VNP may have applications in treating cardiovascular diseases such as heart failure and hypertension. Its distinct mechanism of action compared to mammalian peptides could provide alternative therapeutic pathways .
  • Diagnostic Tools : The development of specific radioimmunoassays for measuring eel VNP concentrations allows for precise assessment of its levels in biological samples. This capability could facilitate research into various pathophysiological conditions where natriuretic peptides are involved .
  • Biotechnological Applications : Eel VNP's potent biological activities make it a candidate for biotechnological applications, including the development of novel drugs or therapeutic agents targeting renal or cardiovascular functions.

Case Studies

Several case studies have provided insights into the applications of eel VNP:

  • Renal Function Studies : In a study comparing the effects of eel VNP with mammalian peptides on renal function in dogs, it was found that eel VNP induced diuresis and natriuresis similar to ANP and BNP but did not alter cardiac output or systemic vascular resistance . This suggests that eel VNP may offer a safer alternative for managing fluid balance without compromising heart function.
  • Osmoregulation Research : Investigations into the role of eel VNP in osmoregulation have demonstrated its critical function during environmental transitions. Eels exposed to varying salinity levels showed altered levels of VNP, indicating its role in adapting to osmotic stress .

Q & A

Basic Research Questions

Q. What are the primary physiological roles of ventricular natriuretic peptide (VNP) in eels, and how do experimental designs validate these functions?

  • Methodological Answer : VNP in eels is primarily involved in osmoregulation and blood volume homeostasis. Experimental validation involves infusing synthetic VNP into freshwater (FW)- or seawater (SW)-adapted eels and measuring parameters like plasma Na<sup>+</sup> concentration, hematocrit, and drinking rates. For example, VNP infusion (5 pmol/kg/min) in SW eels reduces plasma Na<sup>+</sup> and drinking rates while increasing hematocrit, indicating its role in counteracting hypernatremia . Ligand-receptor binding assays (e.g., Scatchard analysis) confirm NPR-A as the primary receptor mediating these effects .

Q. How are eels utilized as model organisms to study evolutionary divergence in natriuretic peptide (NP) systems?

  • Methodological Answer : Eels are ideal for comparative studies due to their unique osmoregulatory adaptations and retention of ancestral NP genes (ANP, VNP, CNP1-4). Key approaches include:

  • Gene expression profiling : Quantifying NP mRNA levels in cardiac and brain tissues during salinity transitions .
  • Functional assays : Comparing homologous NP effects (e.g., ANP vs. VNP) on ion transport in gills/intestines using isolated epithelia .
  • Receptor phylogenetics : Cloning and characterizing eel-specific receptors (NPR-D) to trace lineage-specific adaptations .

Advanced Research Questions

Q. Why do ANP and VNP exhibit overlapping osmoregulatory effects in eels despite structural differences?

  • Methodological Answer : Both peptides bind NPR-A with high affinity, activating cGMP-dependent pathways. However, receptor-ligand dynamics differ:

  • Binding kinetics : Competitive radioligand assays show VNP has a lower Kd for NPR-A than ANP in SW eel gills, suggesting salinity-dependent receptor modulation .
  • Salinity-specific signaling : NPR-A expression in osmoregulatory tissues (e.g., gills) is upregulated in SW, enhancing sensitivity to VNP/ANP .
    • Contradiction Note : In FW eels, NPR-A is absent in Na<sup>+</sup>-regulating tissues, explaining the lack of plasma Na<sup>+</sup> response to VNP/ANP .

Q. How can contradictory data on CNP's osmoregulatory role in eels be resolved?

  • Methodological Answer : CNP effects vary due to receptor subtype specificity (NPR-B vs. NPR-C/D) and salinity context:

  • In SW : CNP has minimal impact on plasma Na<sup>+</sup> but modulates cGMP in FW gills via NPR-B .
  • Paracrine vs. endocrine actions : CNP1 is a circulating hormone in FW adaptation, while CNP3-4 act locally in the brain .
    • Experimental resolution : Use tissue-specific NPR-B knockout models or CNP isoform-specific antibodies to clarify pathways .

Q. What methodological challenges arise when quantifying VNP in eel plasma, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Cross-reactivity : Heterologous antibodies may detect multiple NPs. Solution: Develop homologous VNP antibodies validated via HPLC and mass spectrometry .
  • Low basal levels : Concentrate plasma samples via immunoaffinity columns before radioimmunoassay (RIA) .
  • Degradation : Use protease inhibitors (e.g., aprotinin) during sample collection to preserve peptide integrity .

Q. Data Analysis and Interpretation

Q. How do researchers analyze conflicting hematocrit and plasma Na<sup>+</sup> responses to NPs in eels?

  • Methodological Answer : Hematocrit increases (indicating hemoconcentration) and plasma Na<sup>+</sup> decreases (indicating dilution) are dissociated processes:

  • Hematocrit : Mediated by NPR-A/C in vascular smooth muscle, reducing blood volume via vasodilation .
  • Plasma Na<sup>+</sup> : Requires NPR-A activation in ionocytes/renal tissues, which is salinity-dependent .
    • Statistical approach : Multivariate regression models separate NP effects on osmolality vs. blood volume .

Q. Tables for Key Findings

NP Primary Receptor Salinity Context Key Effect Evidence
VNPNPR-ASeawater↓ Plasma Na<sup>+</sup>, ↑ Hematocrit
ANPNPR-ASeawater↓ Drinking rate, ↑ cGMP in gills
CNP1NPR-BFreshwater↑ Intestinal Na<sup>+</sup> absorption

Propiedades

Número CAS

135493-52-6

Fórmula molecular

C15H13N5O4

Peso molecular

0

Sinónimos

ventricular natriuretic peptide, eel

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.